molecular formula C21H23NO2 B10790743 2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine

2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine

Cat. No.: B10790743
M. Wt: 321.4 g/mol
InChI Key: NZGYOYHJUVTVOA-GOSISDBHSA-N
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Description

2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine is a complex organic compound belonging to the aporphine alkaloid family. This compound is characterized by its unique structure, which includes a methoxy group, an allyl group, and a hydroxy group attached to the aporphine skeleton. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the allyl group may produce saturated hydrocarbons .

Scientific Research Applications

2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine can be compared with other aporphine alkaloids, such as:

    10-Allyl-11-hydroxy-N-methylaporphine: Similar structure but lacks the methoxy group.

    2-Methoxy-11-hydroxy-N-methylaporphine: Similar structure but lacks the allyl group.

    10-Allyl-2-methoxy-N-methylaporphine: Similar structure but lacks the hydroxy group.

The uniqueness of this compound lies in the combination of all three functional groups, which may contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

(6aR)-2-methoxy-6-methyl-10-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

InChI

InChI=1S/C21H23NO2/c1-4-5-13-6-7-14-11-18-19-15(8-9-22(18)2)10-16(24-3)12-17(19)20(14)21(13)23/h4,6-7,10,12,18,23H,1,5,8-9,11H2,2-3H3/t18-/m1/s1

InChI Key

NZGYOYHJUVTVOA-GOSISDBHSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)CC=C)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)CC=C)O

Origin of Product

United States

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